

Application Notes and Protocols for Labeling Oligonucleotides with 5-TAMRA SE

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Compound of Interest

Compound Name: (5)6-Carboxytetramethylrhodamine

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Introduction

5-Carboxytetramethylrhodamine, Succinimidyl Ester (5-TAMRA SE) is a widely utilized fluorescent dye for covalently labeling oligonucleotides. This amine-reactive dye is instrumental in a variety of molecular biology applications, including the production of probes for quantitative PCR (qPCR), fluorescence resonance energy transfer (FRET) studies, and fluorescence microscopy.[1][2] The succinimidyl ester (SE) moiety of 5-TAMRA SE efficiently reacts with primary aliphatic amines, such as those introduced at the 5'-end of a synthetic oligonucleotide, to form a stable amide bond.[3][4] These application notes provide detailed protocols for the successful labeling of amino-modified oligonucleotides with 5-TAMRA SE, subsequent purification, and characterization.

Core Principles

The fundamental principle behind labeling with 5-TAMRA SE is the chemical reaction between the N-hydroxysuccinimide (NHS) ester of the dye and a primary amine on the oligonucleotide. [3] This reaction is most efficient at a slightly alkaline pH (7-9) and results in the formation of a stable amide linkage, covalently attaching the fluorescent TAMRA molecule to the oligonucleotide.[5] The oligonucleotide must first be synthesized to contain a primary amine, typically via an amino-linker phosphoramidite during solid-phase synthesis.[2][6][7] Post-synthesis, the purified amino-modified oligonucleotide is reacted with the 5-TAMRA SE.

Unreacted dye and unlabeled oligonucleotides are subsequently removed through purification, commonly by High-Performance Liquid Chromatography (HPLC).[\[8\]](#)[\[9\]](#)

Key Data and Specifications

5-TAMRA SE Properties

Property	Value	Reference
Chemical Formula	C ₂₉ H ₂₅ N ₃ O ₇	[10]
Molecular Weight	527.5 g/mol	[11]
Excitation Maximum (λ_{ex})	~545-547 nm	[1] [11]
Emission Maximum (λ_{em})	~574-580 nm	[1] [11]
Molar Extinction Coefficient	~84,000 M ⁻¹ cm ⁻¹	
Quantum Yield (Φ)	0.1	
Reactive Group	N-hydroxysuccinimide (NHS) ester	
Reactivity	Primary amines	
Solubility	Soluble in DMSO and DMF	[11]

Recommended Reaction and Purification Conditions

Parameter	Recommended Condition	Reference
Labeling Reaction		
Oligonucleotide Concentration	1-10 mg/mL	[3]
5-TAMRA SE Concentration	10 mg/mL in anhydrous DMSO (prepare fresh)	[3]
Molar Excess of Dye	5-10 fold molar excess over the oligonucleotide	[3]
Reaction Buffer	0.1 M Sodium Bicarbonate or Phosphate Buffer (pH 8.3)	[3]
Reaction Time	1 hour at room temperature	[3]
Light Conditions	Protected from light	[3][5]
Purification (RP-HPLC)		
Column	C18 silica-based column (e.g., XTerra® MS C18, 2.5 µm)	[8]
Mobile Phase A	5% Acetonitrile in 0.1 M TEAA, pH 7	[8]
Mobile Phase B	40% Acetonitrile in 0.1 M TEAA, pH 7	[8]
Gradient	A gradient from a lower to a higher percentage of Buffer B	[8]
Column Temperature	60 °C	[8]
Detection	UV at 260 nm and a visible wavelength for TAMRA (e.g., 556 nm)	[8]

Experimental Protocols

Protocol 1: Labeling of 5'-Amino-Modified Oligonucleotide with 5-TAMRA SE

- **Oligonucleotide Preparation:** Dissolve the 5'-amino-modified oligonucleotide in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3), to a final concentration of 1-10 mg/mL.[3] It is crucial to avoid amine-containing buffers like Tris or glycine, as they will compete for reaction with the 5-TAMRA SE.[5]
- **5-TAMRA SE Solution Preparation:** Immediately before use, dissolve the 5-TAMRA SE in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[3] Ensure the DMSO is anhydrous to prevent hydrolysis of the NHS ester.
- **Labeling Reaction:** Add a 5 to 10-fold molar excess of the dissolved 5-TAMRA SE to the oligonucleotide solution.[3] Mix gently by vortexing.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light to prevent photobleaching of the dye.[3]
- **Quenching (Optional):** The reaction can be quenched by adding 1 M Tris buffer (pH 7.5) to a final concentration of 50 mM.[3]

Protocol 2: Purification of 5-TAMRA Labeled Oligonucleotide by RP-HPLC

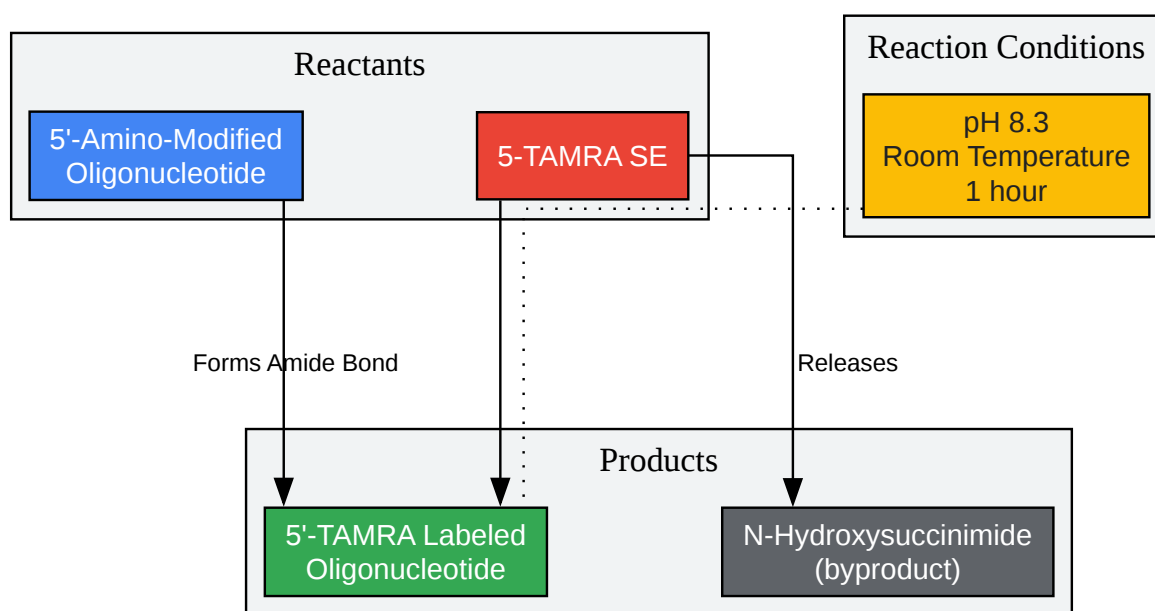
- **System Preparation:** Equilibrate the HPLC system, equipped with a C18 column, with the initial mobile phase conditions (a low percentage of Buffer B).[8]
- **Sample Injection:** Inject the reaction mixture onto the column.
- **Elution:** Apply a linear gradient of increasing Buffer B to elute the labeled oligonucleotide.[8] The more hydrophobic, TAMRA-labeled oligonucleotide will have a longer retention time than the unlabeled, amino-modified oligonucleotide.[8][12] Free TAMRA dye will also have a distinct retention time.
- **Fraction Collection:** Collect the fractions corresponding to the peak of the 5-TAMRA labeled oligonucleotide, identified by its dual absorbance at 260 nm (for the oligonucleotide) and ~556 nm (for TAMRA).[8]
- **Desalting and Lyophilization:** Remove the volatile mobile phase components (e.g., TEAA and acetonitrile) from the collected fractions by evaporation.[8] The purified, labeled

oligonucleotide can then be desalted using a suitable method and lyophilized for storage.

Protocol 3: Characterization of 5-TAMRA Labeled Oligonucleotide

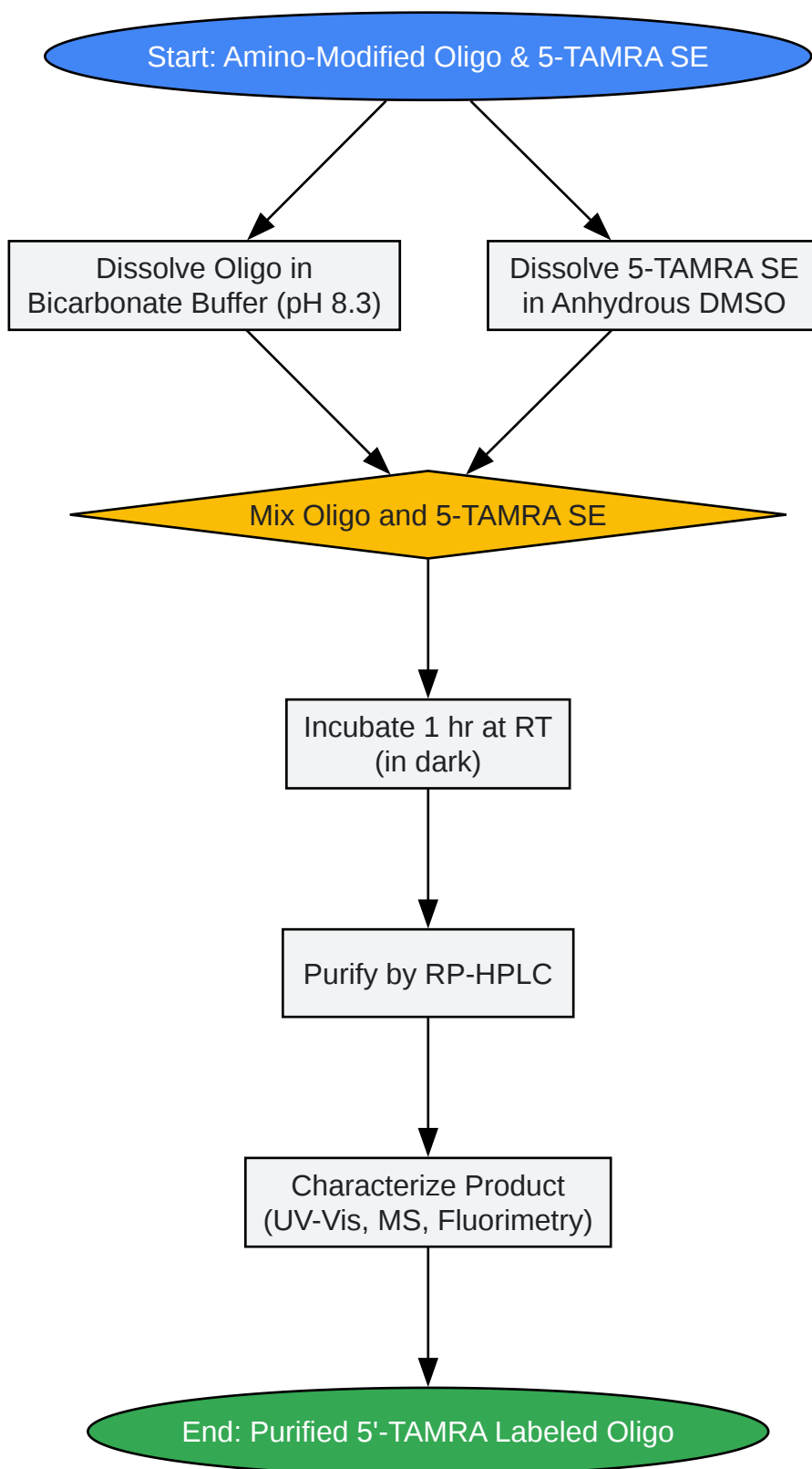
- UV-Vis Spectrophotometry: Measure the absorbance of the purified product at 260 nm and ~547 nm. The ratio of these absorbances can be used to estimate the labeling efficiency.
- Mass Spectrometry: Determine the molecular weight of the final product to confirm the successful conjugation of one TAMRA molecule to the oligonucleotide.
- Fluorimetry: Measure the fluorescence emission spectrum (with excitation at ~547 nm) to confirm the presence of the TAMRA fluorophore and its characteristic emission peak at ~579 nm.^[5]

Visualizations



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Caption: Chemical reaction of 5-TAMRA SE with an amino-modified oligonucleotide.



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Caption: Experimental workflow for labeling and purification.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Hydrolysis of 5-TAMRA SE	Use anhydrous DMSO. Prepare the dye solution immediately before use.
Competing amines in the buffer	Ensure the use of an amine-free buffer (e.g., sodium bicarbonate or phosphate).	
Suboptimal pH	Check the pH of the reaction buffer and adjust to 8.3.	
Multiple Peaks in HPLC	Incomplete reaction	Increase the incubation time or the molar excess of the dye.
Degradation of the oligonucleotide or dye	Store reagents properly and protect the reaction from light.	
No Product Peak	Inactive 5-TAMRA SE	Use a fresh vial of the dye.
Absence of a primary amine on the oligonucleotide	Confirm the synthesis and purity of the starting amino-modified oligonucleotide.	

Storage and Handling

- 5-TAMRA SE: Store desiccated at -20°C, protected from light and moisture.[\[5\]](#) Stock solutions in anhydrous DMSO can be stored for up to one month under these conditions.[\[5\]](#)
- Labeled Oligonucleotide: Store lyophilized or in a suitable buffer at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.

Safety Precautions

Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid contact with skin and eyes and inhalation of the powdered dye.[\[10\]](#) Handle all chemicals in a well-ventilated area.

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